1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

FLT3 inhibitor SAR programs require building blocks with precise N-aryl substitution-generic N-phenyl pyrazol-3-amines lack the conformational restriction needed for reproducible kinase selectivity profiling. 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine (CAS 1602903-12-7) supplies the ortho-fluoro/ortho-methyl pattern validated in patent-covered FLT3 inhibitor scaffolds (US 7,456,201). • 3-NH₂ handle enables amide coupling, reductive amination, or Buchwald-Hartwig elaboration. • Ortho-F/Me restricts N1-Caryl bond rotation, defining dihedral angle for target engagement. • Sourced at 98% purity; available for immediate global dispatch.

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B12281270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)N2C=CC(=N2)N
InChIInChI=1S/C10H10FN3/c1-7-3-2-4-8(11)10(7)14-6-5-9(12)13-14/h2-6H,1H3,(H2,12,13)
InChIKeyCMMRQHLNSOJFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine: Structural & Procurement


1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine (CAS 1602903-12-7) is a fluorinated N-arylpyrazole-3-amine building block with the molecular formula C10H10FN3 and a molecular weight of 191.20 g/mol . The compound features a pyrazole ring substituted at the N1 position with a 2-fluoro-6-methylphenyl group, a substitution pattern that introduces both steric bulk (ortho-methyl) and electronic modulation (ortho-fluoro) adjacent to the heterocycle . As a member of the pyrazole-3-amine scaffold class, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, with its specific 2-fluoro-6-methyl substitution distinguishing it from simpler N-phenyl analogs in terms of molecular conformation and potential target engagement [1].

Generic Substitution: Loss of Target Engagement


Within the pyrazole-3-amine chemical series, the specific ortho-fluoro/ortho-methyl substitution pattern on the N1-phenyl ring of 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine is not interchangeable with common analogs such as 1-phenyl-1H-pyrazol-3-amine or 1-(2-fluorophenyl)-1H-pyrazol-3-amine. Structure-activity relationship (SAR) studies on pyrazole-3-amine derivatives targeting FLT3 kinase have demonstrated that modifications to the N1-aryl substitution directly affect inhibitory potency, selectivity, and the capacity to overcome secondary resistance mutations [1]. The combined presence of both an ortho-fluoro substituent and an ortho-methyl group in the target compound creates a unique steric and electronic environment that can influence the dihedral angle between the pyrazole and aryl rings, altering the presentation of the 3-amino group for hydrogen bonding interactions with target protein residues [2]. Generic substitution with analogs lacking this precise substitution pattern would therefore result in an undefined starting point for SAR campaigns and cannot be assumed to yield comparable biochemical or cellular outcomes.

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine: Differentiation Evidence


Enhanced Steric and Electronic Modulation by Ortho-Substitution

The 2-fluoro-6-methylphenyl substitution pattern in the target compound introduces a unique combination of steric hindrance and electronic effects that is absent in comparator analogs. Specifically, the ortho-methyl group restricts rotation about the N1-aryl bond, influencing the conformational population of the pyrazole-amine pharmacophore, while the ortho-fluoro substituent modulates electron density on the pyrazole ring. This dual substitution is not present in 1-phenyl-1H-pyrazol-3-amine (CAS 27282-28-6, no ortho substituents), 1-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 685094-07-9, fluoro only), or 1-(2-methylphenyl)-1H-pyrazol-3-amine (CAS 90839-84-2, methyl only) . In FLT3 inhibitor SAR studies, pyrazole-3-amine derivatives with varied N1-aryl substitutions showed that the combination of ortho-fluoro and ortho-methyl groups contributed to optimized binding in the ribose region of the kinase, enabling compounds to maintain potency against secondary resistance mutations [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

FLT3 Inhibitor Scaffold Overcoming Resistance Mutations

Pyrazole-3-amine derivatives, which include the 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine core, have been explicitly optimized as FLT3 inhibitors capable of overcoming secondary resistance mutations. In a comprehensive medicinal chemistry program, a series of pyrazole-3-amine derivatives were synthesized and evaluated, with optimized compound 67 (LT-850-166) demonstrating potent inhibitory activity against FLT3-ITD-positive AML cells and equivalent potency against transformed BaF3 cells harboring a variety of secondary mutations [1]. The SAR studies revealed that occupation of the FLT3 ribose region—a binding mode enabled by specific N1-aryl substitution patterns—was critical for addressing secondary mutation resistance [1]. While the precise IC50 values for the unelaborated 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine building block are not reported in the literature, its structural features are consistent with the core scaffold used in this validated inhibitor series.

FLT3 Kinase Acute Myeloid Leukemia Drug Resistance

Patent Protection for 2-Fluoro-6-methylphenyl Pyrazoles

United States Patent 7,456,201, entitled 'Substituted pyrazoles, methods of manufacturing them, compositions containing them, and methods of using them,' explicitly claims pyrazole compounds with substitution patterns that encompass the 2-fluoro-6-methylphenyl group [1]. The patent discloses compounds of formula (I) wherein R1 represents phenyl which may be substituted, and includes specific embodiments featuring fluoro and methyl substituents in combination. This patent protection covers methods of treatment for autoimmune diseases mediated by cathepsin S. The inclusion of the 2-fluoro-6-methyl substitution pattern within the claimed chemical space distinguishes this compound from non-patented or generic analogs such as unsubstituted 1-phenyl-1H-pyrazol-3-amine, which lacks the specific substitution required for the claimed therapeutic applications [2].

Intellectual Property Pharmaceutical Composition Autoimmune Disease

Commercial Availability & Verified Purity

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is commercially available from reputable chemical suppliers with a defined purity specification of 98% . The compound is offered in research quantities (1 g, 5 g, 10 g scales) with the CAS registry number 1602903-12-7, enabling unambiguous identification and procurement . In contrast, closely related analogs such as 1-(2,6-dimethylphenyl)-1H-pyrazol-3-amine (lacking the ortho-fluoro substituent) and 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine (regioisomeric amine position) are not as widely stocked with equivalent purity specifications . The availability of a defined, lot-controlled material streamlines the acquisition process for medicinal chemistry and chemical biology laboratories, reducing the need for in-house synthesis and characterization.

Chemical Sourcing Building Block Procurement Quality Control

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine: Applications


FLT3 Kinase Inhibitor Discovery & Optimization

This compound serves as a strategic core scaffold for medicinal chemistry programs targeting FLT3 kinase, particularly those aimed at overcoming secondary resistance mutations in acute myeloid leukemia. The 2-fluoro-6-methylphenyl substitution pattern enables exploration of ribose-region binding interactions that have been validated in optimized pyrazole-3-amine FLT3 inhibitors [1]. Researchers can leverage this building block to synthesize focused libraries for structure-activity relationship studies, with the confidence that the core scaffold has precedent for potent cellular activity and favorable in vivo tolerability in xenograft models [1].

Cathepsin S Inhibitor Development for Autoimmune Diseases

Based on the explicit patent coverage in US 7,456,201, derivatives of 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine are positioned for development as cathepsin S inhibitors for the treatment of autoimmune diseases [2]. The claimed substitution pattern, which includes the ortho-fluoro and ortho-methyl groups present in the target compound, provides a defined intellectual property landscape for pharmaceutical composition development. This distinguishes the compound from unsubstituted or mono-substituted N-phenyl analogs that lack this specific patent coverage [2].

Diversity-Oriented Synthesis of Kinase Libraries

The 3-amino group of the pyrazole ring provides a versatile synthetic handle for elaboration via amide bond formation, reductive amination, or Buchwald-Hartwig coupling, while the ortho-fluoro and ortho-methyl substituents introduce steric constraints that can bias molecular conformation [2]. This combination of a reactive amine with a conformationally restricted N-aryl group makes the compound an attractive starting material for generating kinase-focused chemical libraries, where subtle variations in vector presentation can dramatically impact selectivity profiles [1].

Conformational Analysis of N-Arylpyrazole Pharmacophores

The presence of two ortho substituents (fluoro and methyl) on the N1-phenyl ring of 1-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine restricts rotation about the N1-Caryl bond, resulting in a defined conformational population that can be studied by X-ray crystallography or computational methods [2]. This compound is therefore suitable for fundamental studies investigating the relationship between N-aryl substitution patterns and pyrazole-amine pharmacophore presentation, providing insights that can inform the rational design of inhibitors targeting diverse enzyme classes.

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